Akt1&PKA-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

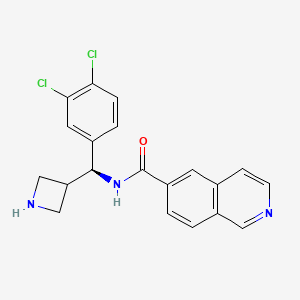

Molecular Formula |

C20H17Cl2N3O |

|---|---|

Molecular Weight |

386.3 g/mol |

IUPAC Name |

N-[(S)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |

InChI |

InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m1/s1 |

InChI Key |

TWAIYMKBHKNSRO-LJQANCHMSA-N |

Isomeric SMILES |

C1C(CN1)[C@@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |

Canonical SMILES |

C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Akt1&PKA-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt1&PKA-IN-1 is a potent small molecule inhibitor characterized by its dual activity against Akt1 (Protein Kinase B) and PKA (Protein Kinase A). This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. The information presented herein is curated for researchers and professionals engaged in kinase inhibitor discovery and development, offering a foundational understanding of this dual-inhibitor's biochemical activity and its implications for targeting critical cellular signaling cascades.

Introduction

The serine/threonine kinases Akt1 and PKA are pivotal regulators of numerous cellular processes, including cell growth, proliferation, metabolism, and apoptosis. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making Akt1 a prime target for therapeutic intervention. Similarly, PKA is a key mediator of cyclic AMP (cAMP) signaling, influencing a wide array of physiological functions. The development of dual inhibitors targeting both kinases, such as Akt1&PKA-IN-1, presents a unique opportunity for dissecting complex signaling networks and exploring novel therapeutic strategies.

Akt1&PKA-IN-1 emerged from a medicinal chemistry effort aimed at developing novel amide-based inhibitors of Akt1 with improved selectivity over other kinases. This guide delves into the specifics of its inhibitory profile and the methodologies used for its characterization.

Mechanism of Action

Akt1&PKA-IN-1 functions as a competitive inhibitor, presumably at the ATP-binding site of both Akt1 and PKA. The core of its mechanism lies in its ability to occupy the active site of these kinases, thereby preventing the binding of ATP and the subsequent phosphorylation of their respective substrates. This inhibition effectively blocks the downstream signaling cascades mediated by Akt1 and PKA.

Inhibition of the PI3K/Akt Signaling Pathway

Akt1 is a central node in the PI3K/Akt pathway. Upon activation by upstream signals, such as growth factors, Akt1 phosphorylates a multitude of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. By inhibiting Akt1, Akt1&PKA-IN-1 can effectively arrest these processes.

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway by Akt1&PKA-IN-1.

Inhibition of the cAMP/PKA Signaling Pathway

PKA is activated by the second messenger cAMP. Upon activation, the catalytic subunits of PKA are released to phosphorylate a wide range of cellular proteins, thereby regulating diverse physiological responses. Akt1&PKA-IN-1's inhibition of PKA blocks these downstream phosphorylation events.

Figure 2: Inhibition of the cAMP/PKA Signaling Pathway by Akt1&PKA-IN-1.

Quantitative Data

The inhibitory potency of Akt1&PKA-IN-1 was determined against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the potent inhibition of Akt1 and PKA, with significant selectivity over Cyclin-Dependent Kinase 2 (CDK2).

| Kinase Target | IC50 (µM) |

| Akt1 | 0.11 |

| PKAα | 0.03 |

| CDK2 | 9.8 |

Table 1: Inhibitory Activity of Akt1&PKA-IN-1

Experimental Protocols

The following are generalized protocols for kinase assays, representative of the methodologies likely employed in the characterization of Akt1&PKA-IN-1. The specific details are based on standard practices in the field, as the primary publication does not provide exhaustive experimental procedures.

Akt1 Kinase Assay (General Protocol)

This assay measures the ability of Akt1 to phosphorylate a specific substrate peptide in the presence and absence of the inhibitor.

Materials:

-

Recombinant human Akt1 enzyme

-

Akt/SGK Substrate Peptide (e.g., RPRAATF)

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP

-

ATP solution

-

Akt1&PKA-IN-1 (or other test compound)

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the substrate peptide, and the Akt1 enzyme.

-

Add varying concentrations of Akt1&PKA-IN-1 (or vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

PKA Kinase Assay (General Protocol)

This assay is similar to the Akt1 assay but uses a PKA-specific substrate.

Materials:

-

Recombinant human PKA catalytic subunit

-

PKA Substrate Peptide (e.g., LRRASLG)

-

Kinase Buffer (as for Akt1 assay)

-

[γ-³²P]ATP

-

ATP solution

-

Akt1&PKA-IN-1 (or other test compound)

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Follow the same general procedure as the Akt1 Kinase Assay, substituting the PKA enzyme and PKA-specific substrate peptide.

-

The reaction conditions (e.g., incubation times, temperature) may be optimized for PKA activity.

-

Calculate the IC50 value as described for the Akt1 assay.

Figure 3: General Experimental Workflow for Kinase Inhibition Assays.

Conclusion

Akt1&PKA-IN-1 is a valuable research tool for investigating the roles of Akt1 and PKA in cellular signaling. Its potent dual inhibitory activity, coupled with selectivity over CDK2, allows for the targeted interrogation of these two critical kinase pathways. The data and protocols presented in this guide provide a solid foundation for researchers to utilize Akt1&PKA-IN-1 in their studies and for drug development professionals to understand its place within the landscape of kinase inhibitors. Further investigation into the structural basis of its dual activity could provide insights for the design of next-generation inhibitors with tailored selectivity profiles.

Akt1&PKA-IN-1: A Technical Guide for a Dual Inhibitor of Akt and PKA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt (also known as Protein Kinase B) and Protein Kinase A (PKA) are crucial serine/threonine kinases that regulate a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and apoptosis. Dysregulation of the Akt and PKA signaling pathways is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. Akt1&PKA-IN-1 is a small molecule inhibitor that demonstrates potent dual activity against both Akt and PKA, offering a valuable tool for investigating the combined roles of these signaling cascades and as a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of Akt1&PKA-IN-1, including its inhibitory activity, representative experimental protocols for its characterization, and a visualization of the signaling pathways it targets.

Data Presentation

The inhibitory activity of Akt1&PKA-IN-1 has been characterized against its primary targets, Akt and PKA, as well as the off-target kinase CDK2. The available quantitative data is summarized in the table below for easy comparison.

| Target | IC50 (µM) |

| PKAα | 0.03 |

| Akt | 0.11 |

| CDK2 | 9.8 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways

The following diagram illustrates the canonical Akt and PKA signaling pathways and highlights the points of inhibition by Akt1&PKA-IN-1.

Caption: The Akt and PKA signaling pathways with points of inhibition by Akt1&PKA-IN-1.

Experimental Protocols

While specific protocols for the characterization of Akt1&PKA-IN-1 are not publicly available, this section provides detailed, representative methodologies for key experiments typically used to evaluate kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant Akt1 or PKAα enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase-specific Alexa Fluor™ 647-labeled tracer

-

Kinase Buffer

-

Test inhibitor (Akt1&PKA-IN-1)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Akt1&PKA-IN-1 in DMSO. Further dilute the compound series in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor, the kinase-antibody mixture, and the tracer. The final reaction volume is typically 15-20 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

-

Cancer cell line with active Akt/PKA signaling (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Akt1&PKA-IN-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Akt1&PKA-IN-1 for 24-72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of Akt, PKA substrates, and their downstream targets within cells.

Materials:

-

Cell line of interest

-

Akt1&PKA-IN-1

-

Cell lysis buffer

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-CREB (Ser133), anti-total-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of Akt1&PKA-IN-1 for a specified time. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different inhibitor concentrations.

Conclusion

Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and PKA, representing a valuable chemical probe for dissecting the complex and often intertwined signaling pathways regulated by these two kinases. The data and representative protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular effects of this compound. Such studies will be instrumental in elucidating the therapeutic potential of dual Akt/PKA inhibition in various disease contexts.

Activating the PI3K/AKT Pathway: A Technical Guide for Cancer Research

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, growth, and motility. Its constitutive activation is a frequent event in a wide array of human cancers, making it a prominent target for therapeutic development. This guide provides an in-depth overview of cancer cell lines characterized by a dysregulated PI3K/AKT pathway, methodologies for its assessment, and the underlying molecular mechanisms.

Mechanisms of PI3K/AKT Pathway Activation in Cancer

The aberrant activation of the PI3K/AKT pathway in cancer cells is primarily driven by genetic and epigenetic alterations. The most common events include:

-

Activating mutations in PIK3CA : The PIK3CA gene encodes the p110α catalytic subunit of Class IA PI3K. Somatic missense mutations, particularly within the helical and kinase domains (e.g., E542K, E545K, H1047R), lead to constitutive kinase activity.

-

Loss of PTEN function : The phosphatase and tensin homolog (PTEN) gene encodes a lipid phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. Inactivating mutations, deletions, or epigenetic silencing of PTEN result in the accumulation of PIP3 and sustained pathway activation.

-

Activating mutations in AKT : While less frequent than PIK3CA mutations, activating mutations in the three AKT isoforms (AKT1, AKT2, AKT3) can also drive oncogenesis. The E17K mutation in the pleckstrin homology (PH) domain of AKT1 is a notable example.

-

Upstream Receptor Tyrosine Kinase (RTK) Activation : Overexpression or activating mutations of RTKs, such as EGFR, HER2, and IGFR, lead to increased recruitment and activation of PI3K at the plasma membrane.

Visualizing the PI3K/AKT Signaling Cascade

The following diagram illustrates the core components and interactions within the PI3K/AKT signaling pathway, highlighting the central role of activating mutations and loss of tumor suppressors.

Caption: The PI3K/AKT signaling pathway and points of oncogenic alteration.

Cancer Cell Lines with Activated PI3K/AKT Pathway

A multitude of cancer cell lines across various lineages exhibit constitutive activation of the PI3K/AKT pathway. The table below summarizes prominent examples, detailing their cancer type and the status of key pathway components.

| Cell Line | Cancer Type | PIK3CA Mutation | PTEN Status | AKT Status | Additional Notes |

| MCF-7 | Breast Cancer | E545K (Activating) | Wild-Type | Wild-Type | Estrogen receptor-positive (ER+). |

| T-47D | Breast Cancer | H1047R (Activating) | Wild-Type | Wild-Type | Progesterone receptor-positive (PR+). |

| BT-474 | Breast Cancer | K111N (Activating) | Wild-Type | Wild-Type | HER2-amplified. |

| MDA-MB-468 | Breast Cancer | Wild-Type | Null (Deletion) | Wild-Type | Triple-negative breast cancer (TNBC); EGFR overexpressed. |

| PC-3 | Prostate Cancer | Wild-Type | Null (Deletion) | Wild-Type | Androgen-independent. |

| LNCaP | Prostate Cancer | Wild-Type | Inactivating Mutation | Wild-Type | Androgen-sensitive. |

| U-87 MG | Glioblastoma | Wild-Type | Null (Deletion) | Wild-Type | Commonly used model for brain tumors. |

| A549 | Lung Cancer | E545K (Activating) | Wild-Type | Wild-Type | Non-small cell lung cancer (NSCLC). |

| HCT116 | Colorectal Cancer | H1047R (Activating) | Wild-Type | Wild-Type | KRAS mutant. |

| OVCAR-3 | Ovarian Cancer | H1047R (Activating) | Wild-Type | Wild-Type | Epithelial ovarian cancer. |

| SKOV-3 | Ovarian Cancer | Wild-Type | Null (Deletion) | AKT1 Amplification | Resistant to several cytotoxic agents. |

Experimental Protocols for Assessing PI3K/AKT Pathway Activation

Determining the activation status of the PI3K/AKT pathway is fundamental for both basic research and drug development. The following section provides detailed protocols for key experimental techniques.

Workflow for Pathway Activation Analysis

The diagram below outlines a typical experimental workflow to investigate the PI3K/AKT pathway status in a cancer cell line, from cell culture to data interpretation.

Caption: Experimental workflow for PI3K/AKT pathway status assessment.

Western Blotting for Phosphorylated AKT (p-AKT)

This protocol detects the phosphorylated, active form of AKT. An increased ratio of phosphorylated AKT to total AKT indicates pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-total AKT, Mouse anti-β-actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: Wash cultured cells with ice-cold PBS. Add 1 mL of ice-cold lysis buffer per 10 cm dish, scrape cells, and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT S473, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 9. Apply ECL substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To analyze total AKT and β-actin on the same membrane, strip the membrane using a stripping buffer and repeat steps 7-11 with the respective primary antibodies.

DNA Sequencing for PIK3CA Hotspot Mutations

This protocol identifies activating mutations in the most common hotspot regions of the PIK3CA gene (exons 9 and 20).

Materials:

-

Genomic DNA (gDNA) extraction kit.

-

PCR primers flanking PIK3CA exons 9 and 20.

-

Taq DNA polymerase and dNTPs.

-

PCR purification kit.

-

Sanger sequencing reagents.

-

Sequencing analysis software.

Protocol:

-

gDNA Extraction: Extract gDNA from the cancer cell line of interest using a commercial kit. Quantify the DNA and assess its purity.

-

PCR Amplification:

-

Set up a PCR reaction for each exon. A typical reaction includes: 100 ng gDNA, 10 pmol of each forward and reverse primer, dNTPs, PCR buffer, and Taq polymerase.

-

Use the following thermal cycling conditions (may require optimization):

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of: 95°C for 30 seconds, 55-60°C for 30 seconds, 72°C for 1 minute.

-

Final extension: 72°C for 10 minutes.

-

-

-

PCR Product Verification: Run a small volume of the PCR product on an agarose gel to confirm amplification of a band of the expected size.

-

PCR Purification: Purify the remaining PCR product using a spin column-based kit to remove primers and dNTPs.

-

Sanger Sequencing: Send the purified PCR product and a corresponding sequencing primer (either the forward or reverse PCR primer) for Sanger sequencing.

-

Data Analysis:

-

Receive the sequencing chromatogram (.ab1 file).

-

Use software like FinchTV or SnapGene to visualize the chromatogram.

-

Align the sequence to a PIK3CA reference sequence (e.g., from NCBI) to identify any nucleotide changes corresponding to known hotspot mutations (e.g., E542K, E545K in exon 9; H1047R in exon 20).

-

This guide provides a foundational framework for researchers investigating the PI3K/AKT pathway in cancer. The provided cell line data, visualization tools, and detailed protocols serve as a robust starting point for designing experiments, interpreting results, and furthering the development of targeted cancer therapies.

The Role of Akt1 in Promoting Cancer Cell Proliferation and Invasion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the serine/threonine kinase Akt1 and its pivotal role in oncogenesis. It details the molecular signaling pathways through which Akt1 drives cancer cell proliferation and enhances invasive potential. This guide includes quantitative data summaries, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and therapeutic development.

Introduction to Akt1 Signaling

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including growth, survival, proliferation, and metabolism.[1] The pathway is frequently hyperactivated in a multitude of human cancers due to mutations in upstream components like PI3K or the loss of the tumor suppressor PTEN, a key negative regulator of the pathway.[2][3]

Akt, also known as Protein Kinase B (PKB), exists in three highly homologous isoforms: Akt1, Akt2, and Akt3.[1] While there is some functional overlap, isoform-specific roles in cancer progression are becoming increasingly evident. Akt1, in particular, has been strongly implicated in promoting tumor growth and metastasis.[4][5] Upon activation by upstream signals, such as growth factors, Akt1 is recruited to the plasma membrane and phosphorylated, triggering its kinase activity.[2] Activated Akt1 then phosphorylates a multitude of downstream substrates, initiating signaling cascades that drive cell cycle progression and the acquisition of an invasive phenotype.[6][7]

Akt1's Role in Cancer Cell Proliferation

Akt1 promotes cell proliferation primarily by influencing key regulators of the cell cycle, ensuring progression through the G1/S and G2/M transitions.[3][8] This is achieved through the modulation of several major downstream signaling nodes.

2.1 Key Proliferation Pathways

-

Regulation of mTORC1: A crucial downstream effector of Akt1 is the mammalian target of rapamycin complex 1 (mTORC1).[9] Akt1 activates mTORC1 indirectly by phosphorylating and inactivating the Tuberous Sclerosis Complex (TSC) protein TSC2.[10][11] This relieves TSC2's inhibitory effect on the small GTPase Rheb, allowing Rheb to activate mTORC1.[10] Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[11]

-

Inactivation of GSK3β: Akt1 phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[7] In its active state, GSK3β phosphorylates Cyclin D1, marking it for degradation. By inhibiting GSK3β, Akt1 stabilizes Cyclin D1 levels, promoting the G1-S phase transition.[7]

-

Control of Cell Cycle Inhibitors: Akt1 directly influences the localization and stability of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1.[3][12] Akt1 can phosphorylate p27Kip1, causing it to be sequestered in the cytoplasm, thereby preventing it from inhibiting nuclear cyclin-CDK complexes and halting cell cycle progression.[7][12]

2.2 Visualization: Akt1 Proliferation Signaling Pathway

Caption: Akt1 signaling pathways promoting cell proliferation.

2.3 Quantitative Data on Akt1 and Proliferation

| Cancer Model | Experimental Approach | Finding | Reference |

| ErbB2-induced Mammary Tumors (Mouse) | Akt1 knockout | Akt1 deficiency reduced basal cellular proliferation by 50%. | [13] |

| Multiple Human Cancer Xenografts (A375, PC9, etc.) | Inducible expression of active AKT1-E17K mutant | Expression of active Akt1 impeded tumor growth in all five xenograft models tested. | [14] |

| ErbB2-induced Mammary Tumors (Mouse) | Akt1 knockout | Akt1 deficiency delayed tumor growth and reduced the rate of onset of death. | [13] |

| Various Cancer Cell Lines (MiaPaCa-2, H460, etc.) | Antisense oligonucleotide against Akt1 | Downregulation of Akt1 inhibited anchorage-independent growth in soft agar. | [15] |

Akt1's Role in Cancer Cell Invasion

Cell invasion is a multi-step process that is fundamental to metastasis. Akt1 promotes invasion by inducing changes in cell morphology, motility, and the expression of enzymes that degrade the extracellular matrix (ECM).

3.1 Key Invasion Mechanisms

-

Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype.[16] Akt1 is a key driver of EMT.[17][18] One mechanism involves the phosphorylation of the transcription factor Twist1. While some reports suggest this phosphorylation can lead to Twist1 degradation and suppression of EMT[16], other studies indicate that Akt can activate Twist's transactivation capabilities, promoting EMT marker expression and downregulating epithelial markers like E-cadherin.[19] This context-dependent regulation highlights the complexity of Akt1 signaling.

-

Regulation of Matrix Metalloproteinases (MMPs): MMPs are a family of proteases that degrade ECM components, facilitating cell invasion.[20] Overexpression of Akt1 has been shown to increase the activity and expression of MMPs, such as MMP-2 and membrane type-1 MMP (MT1-MMP).[21][22] This increased proteolytic activity allows cancer cells to break through basement membranes and invade surrounding tissues.

3.2 Visualization: Akt1 Invasion Signaling Pathway

Caption: Akt1 signaling pathways promoting cell invasion.

3.3 Quantitative Data on Akt1 and Invasion/Metastasis

| Cancer Model | Experimental Approach | Finding | Reference |

| CWR22rv1 Prostate Cancer (In Vivo) | CRISPR/Cas9 knockout of Akt1/2 | Knockout significantly decreased the incidence of lung micrometastases compared to control. | [23] |

| ErbB2-induced Mammary Tumors (Mouse) | Akt1 knockout | Akt1 deficiency reduced the number of lung metastases. | [13] |

| Mouse Mammary Epithelial Cells | Overexpression of Akt1 | Akt1 overexpression induced a highly invasive phenotype when cells were grown on Matrigel. | [21] |

| Squamous Cell Carcinoma Lines | Activation of Akt | Akt activation promoted enhanced motility and invasiveness. | [17] |

Experimental Protocols

This section provides detailed methodologies for key assays used to investigate Akt1's role in proliferation and invasion.

4.1 Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[24][25]

4.1.1 Visualization: Transwell Invasion Assay Workflow

Caption: Workflow for a Transwell cell invasion assay.

4.1.2 Detailed Protocol

-

Preparation of Inserts:

-

Thaw Matrigel basement membrane matrix on ice. Dilute to the desired concentration with cold, serum-free cell culture medium.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of an 8 µm pore size Transwell insert.[26]

-

Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to solidify.[26]

-

-

Cell Seeding:

-

Culture cells to 70-90% confluency. The day before the assay, starve cells in serum-free or low-serum medium.

-

Harvest cells using trypsin, neutralize, and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

-

Remove any excess medium from the rehydrated Matrigel.

-

Add 100-500 µL of the cell suspension to the upper chamber of each insert.

-

Add 500-750 µL of medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[25]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 24 to 48 hours, depending on the cell type's invasive capacity.[26]

-

-

Fixation and Staining:

-

After incubation, carefully remove the inserts from the plate.

-

Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.[25]

-

Fix the invaded cells on the lower surface by immersing the insert in cold methanol or 4% paraformaldehyde for 10-20 minutes.[25]

-

Wash the inserts with PBS.

-

Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 20 minutes.[26]

-

Wash the inserts thoroughly with distilled water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Visualize the stained cells on the underside of the membrane using a light microscope.

-

Capture images from at least 5 random visual fields per insert.

-

Count the number of stained, invaded cells. Data can be presented as the average number of cells per field or as a percentage of invasion relative to a control group.[25]

-

4.2 Wound Healing (Scratch) Assay

This assay measures collective 2D cell migration.[27][28]

4.2.1 Detailed Protocol

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[29]

-

-

Creating the Wound:

-

Washing and Incubation:

-

Gently wash the wells twice with PBS or fresh medium to remove detached cells and debris.[29]

-

Replenish with fresh culture medium (this can be low-serum medium to minimize proliferation or contain specific inhibitors/activators being tested).

-

-

Imaging and Analysis:

-

Immediately after creating the wound, capture images of the gap using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.

-

Mark the location on the plate to ensure the same field is imaged at subsequent time points.

-

Return the plate to the incubator (37°C, 5% CO₂).

-

Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) until the gap is closed (typically 18-48 hours).[29]

-

Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using software like ImageJ. The change in area over time reflects the rate of cell migration.[27]

-

4.3 Akt1 Kinase Activity Assay

This assay measures the specific catalytic activity of Akt1, typically by immunoprecipitating Akt1 and then performing an in vitro kinase reaction with a known substrate.[31]

4.3.1 Detailed Protocol

-

Cell Lysis:

-

Treat cells with appropriate stimuli (e.g., growth factors) to activate the Akt pathway.

-

Lyse cells in an ice-cold kinase extraction buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

-

-

Immunoprecipitation (IP) of Akt1:

-

Determine the protein concentration of the cell lysate.

-

To 200-500 µg of total protein, add a specific Akt1 antibody and incubate with gentle rotation to allow the antibody to bind to Akt1.

-

Add Protein A/G-Sepharose or Agarose beads to the lysate-antibody mixture to capture the immune complexes. Incubate further.[32]

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

-

In Vitro Kinase Reaction:

-

Resuspend the washed beads (containing the captured Akt1) in a kinase assay buffer.

-

Initiate the reaction by adding a reaction mixture containing a known Akt substrate (e.g., a GSK-3 peptide) and ATP (often radiolabeled [³²P]-ATP or for use in luminescence-based assays).[31][33]

-

Incubate the reaction at 30°C for 15-30 minutes to allow Akt1 to phosphorylate the substrate.[34]

-

-

Detection and Quantification:

-

Terminate the reaction.

-

The method of detection depends on the assay format:

-

Radiometric: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [³²P]-ATP, and measure the remaining radioactivity on the paper using a scintillation counter.

-

Luminescence-based (e.g., ADP-Glo™): Add reagents that convert the ADP produced during the kinase reaction into a luminescent signal, which is measured by a luminometer. The signal positively correlates with kinase activity.[31]

-

Western Blot: If using a protein substrate like GSK-3α, the reaction products can be run on an SDS-PAGE gel. The phosphorylated substrate is then detected by Western blotting using a phospho-specific antibody.

-

-

Therapeutic Implications

Given its central role in driving cancer, Akt1 is a prime therapeutic target.[2][5] Numerous small-molecule inhibitors targeting Akt are in clinical development. These are broadly classified into:

-

ATP-Competitive Inhibitors: These molecules, such as Capivasertib and Ipatasertib, bind to the kinase domain's ATP-binding pocket, preventing catalysis.[35]

-

Allosteric Inhibitors: These inhibitors (e.g., MK-2206) bind to a site distinct from the active site, locking the kinase in an inactive conformation.[35]

Clinical trials are actively evaluating these inhibitors, often in combination with other therapies like chemotherapy or endocrine therapy, in various cancers including breast, prostate, and lung cancer.[35][36][37] A key area of research is identifying predictive biomarkers, such as the AKT1 E17K mutation, to select patients most likely to respond to Akt-targeted therapies.[38]

References

- 1. The Role of the Dysfunctional Akt-Related Pathway in Cancer: Establishment and Maintenance of a Malignant Cell Phenotype, Resistance to Therapy, and Future Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by IκB Kinase α (IKKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. AKT1low quiescent cancer cells promote solid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. doaj.org [doaj.org]

- 16. AKT1 inhibits epithelial-to-mesenchymal transition in breast cancer through phosphorylation-dependent Twist1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. tandfonline.com [tandfonline.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Regulation of matrix metalloproteinase (MMP) gene expression by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Akt1 induces extracellular matrix invasion and matrix metalloproteinase-2 activity in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MT1-MMP downregulation via the PI3K/Akt signaling pathway is required for the mechanical stretching-inhibited invasion of bone-marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Knockout of Akt1/2 suppresses the metastasis of human prostate cancer cells CWR22rv1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 25. Transwell Migration and Invasion Assays [bio-protocol.org]

- 26. snapcyte.com [snapcyte.com]

- 27. Wound healing assay | Abcam [abcam.com]

- 28. Wound healing assay - Wikipedia [en.wikipedia.org]

- 29. med.virginia.edu [med.virginia.edu]

- 30. Scratch Wound Healing Assay [bio-protocol.org]

- 31. promega.jp [promega.jp]

- 32. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 33. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. promega.com [promega.com]

- 35. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 36. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]

- 37. Facebook [cancer.gov]

- 38. ascopubs.org [ascopubs.org]

The Role of Protein Kinase A in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes.[1] Its activity is primarily regulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP), making it a central node in signal transduction pathways initiated by a wide array of hormones and neurotransmitters. PKA's functions are diverse, ranging from the regulation of metabolism, gene expression, and cell cycle progression to memory formation and immune responses.[1][2][3] Dysregulation of the PKA signaling pathway is implicated in various pathologies, including cancer, metabolic disorders, and cardiovascular diseases. This technical guide provides an in-depth overview of the core functions of PKA, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

The PKA Holoenzyme: Structure and Activation

The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1] In mammals, there are four isoforms of the R subunit (RIα, RIβ, RIIα, and RIIβ) and three isoforms of the C subunit (Cα, Cβ, and Cγ). The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.

The activation of PKA is initiated by the binding of cAMP to the regulatory subunits. Each R subunit has two distinct cAMP binding domains. The cooperative binding of four cAMP molecules to the R subunit dimer induces a conformational change, leading to the dissociation of the active C subunits.[4] These liberated catalytic subunits are then free to phosphorylate serine or threonine residues on their specific substrate proteins.[1]

Data Presentation: Quantitative Insights into PKA Function

The following tables summarize key quantitative data related to PKA activity, substrate specificity, and its interaction with anchoring proteins.

Table 1: Kinetic Parameters of PKA Catalytic Subunit

| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Kemptide (LRRASLG) | 10-20 | 20-30 | ~1.5 x 106 | [5] |

| S-Kemptide | 16 | 25 | 1.56 x 106 | [5] |

| T-Kemptide | 526 | 6.2 | 0.012 x 106 | [5] |

Table 2: Activation Constants (Ka) for cAMP

| PKA Holoenzyme Isoform | Ka for cAMP (nM) | Reference |

| RIα | 101 | [6] |

| RIβ | 29 | [6] |

| RIIα | 137 | [6] |

| RIIβ | 584 | [6] |

Table 3: Binding Affinities of A-Kinase Anchoring Proteins (AKAPs) for PKA Regulatory Subunits

| AKAP | PKA R Subunit | Apparent KD (nM) | Reference |

| AKAP79 | RIIα | 0.5 | [7] |

| S-AKAP84/D-AKAP1 | RIIα | 2 | [7] |

| AKAP95 | RIIα | 5.9 | [7] |

| S-AKAP84/D-AKAP1 | RIα | 185 | [7] |

Table 4: Quantitative Phosphoproteomic Analysis of PKA Substrates

| Substrate Protein | Phosphorylation Site | Log2 Fold Change (Activator/Control) | Log2 Fold Change (Inhibitor/Control) | Reference |

| Filamin-A (FLNA) | S2152 | 0.782 | -0.484 | [8] |

| Cordon-bleu protein-like 1 (Cobl) | S1246 | -9.97 | Not Reported | [9] |

| Dynein cytoplasmic 1 heavy chain 1 (Dync1h1) | S1228 | -9.97 | Not Reported | [9] |

| Pre-B-cell leukemia transcription factor-interacting protein 1 (Pbxip1) | S164 | -9.97 | Not Reported | [9] |

PKA Signaling Pathways

PKA exerts its effects through a complex network of signaling pathways. The localization of PKA is crucial for its substrate specificity and is mediated by A-Kinase Anchoring Proteins (AKAPs).[10] AKAPs tether PKA to specific subcellular compartments, placing the kinase in close proximity to its substrates and other signaling molecules, thereby creating localized signaling hubs.

Gene Expression

A major downstream effector of PKA is the transcription factor CREB (cAMP response element-binding protein). PKA phosphorylates CREB on a specific serine residue, which promotes its interaction with the coactivator CREB-binding protein (CBP). This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[2]

Metabolism

PKA plays a central role in regulating metabolism, particularly in response to hormones like glucagon and epinephrine. In the liver and muscle, PKA phosphorylates and activates enzymes involved in glycogenolysis (glycogen phosphorylase kinase) and gluconeogenesis, while simultaneously inhibiting enzymes of glycogen synthesis (glycogen synthase) and glycolysis. In adipose tissue, PKA promotes lipolysis by phosphorylating and activating hormone-sensitive lipase.[3]

Experimental Protocols

In Vitro PKA Activity Assay (Radioactive)

This protocol is adapted from a standard method for measuring PKA activity using a radioactive isotope.[11][12][13][14]

Materials:

-

Purified PKA catalytic subunit or cell lysate containing PKA

-

Kemptide (LRRASLG), a specific PKA substrate

-

[γ-32P]ATP

-

Assay Dilution Buffer (ADB): 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 60 µL reaction, add:

-

10 µL of 5X ADB

-

5 µL of 20 µM cAMP (if using holoenzyme)

-

5 µL of 1 mM Kemptide

-

10 µL of sample (purified PKA or cell lysate)

-

10 µL of water

-

-

Initiate the reaction by adding 20 µL of 0.2 mM [γ-32P]ATP (500-1,000 cpm/pmol).

-

Incubate the reaction at 30°C for 10 minutes.

-

Terminate the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares five times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Rinse the papers with ethanol and allow them to dry.

-

Place the dry papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate PKA activity based on the amount of 32P incorporated into the Kemptide substrate.

FRET-Based PKA Biosensor Imaging in Live Cells

This protocol outlines the general steps for using a FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter), to visualize PKA activity in living cells.[15][16][17][18]

Materials:

-

Cells cultured on glass-bottom dishes

-

Plasmid encoding the FRET-based PKA biosensor (e.g., AKAR4)

-

Transfection reagent

-

Live-cell imaging microscope equipped with a FRET filter set (e.g., CFP/YFP) and an environmentally controlled chamber (37°C, 5% CO2)

-

Image analysis software

Procedure:

-

Transfect the cells with the FRET biosensor plasmid according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

-

Mount the dish on the microscope stage within the environmental chamber.

-

Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and capturing emission from both the donor and acceptor (e.g., YFP) fluorophores.

-

Stimulate the cells with an agonist that increases intracellular cAMP levels (e.g., forskolin or isoproterenol).

-

Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (Acceptor/Donor intensity) over time. An increase in PKA activity will lead to a conformational change in the biosensor, resulting in an increased FRET signal.

-

Analyze the images to quantify the change in the FRET ratio, which is proportional to the PKA activity.

Immunoprecipitation of PKA

This protocol provides a general procedure for the immunoprecipitation of PKA from cell lysates.[19][20][21]

Materials:

-

Cell lysate

-

Primary antibody specific for a PKA subunit (e.g., anti-PKA Cα)

-

Protein A/G agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated PKA from the beads using elution buffer.

-

The eluted protein can then be analyzed by Western blotting or used in a kinase activity assay.

Conclusion

Protein Kinase A is a fundamental enzyme in cellular signal transduction, translating extracellular signals into a wide range of physiological responses. Its intricate regulation through cAMP levels, isoform diversity, and subcellular localization via AKAPs allows for precise control over its numerous downstream targets. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of PKA signaling and its implications in health and disease. A thorough understanding of PKA's function is crucial for the development of novel therapeutic strategies targeting the cAMP/PKA pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Allostery of the PKA RIIβ Tetrameric Holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of A-kinase anchoring protein (AKAP) interaction with protein kinase A (PKA) regulatory subunits: PKA isoform specificity in AKAP binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PKA Substrates [esbl.nhlbi.nih.gov]

- 10. A-Kinase Anchoring Proteins: Getting to the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [en.bio-protocol.org]

- 13. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]

- 14. promega.com [promega.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. unige.ch [unige.ch]

- 19. biorxiv.org [biorxiv.org]

- 20. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 21. usbio.net [usbio.net]

Akt1&PKA-IN-1: A Technical Guide for Kinase Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA kinases. This document outlines its biochemical activity, mechanism of action, and provides detailed experimental protocols for its use in basic kinase signaling research.

Introduction

Protein kinase A (PKA) and Akt (Protein Kinase B) are critical serine/threonine kinases that function as key nodes in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, metabolism, and survival. Dysregulation of these pathways is implicated in numerous diseases, most notably cancer. Small molecule inhibitors are invaluable tools for dissecting the complex roles of these kinases and for validating them as therapeutic targets.

Akt1&PKA-IN-1 is a chemical probe that exhibits potent, dual inhibitory activity against Akt and PKA. Its utility in basic research stems from its ability to concurrently modulate two major signaling cascades, allowing for the investigation of pathway crosstalk and compensatory mechanisms. This guide serves as a technical resource for researchers utilizing Akt1&PKA-IN-1 to explore fundamental questions in kinase biology.

Mechanism of Action & Selectivity

Akt1&PKA-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This mechanism of action is common for many kinase inhibitors and allows for the direct and rapid inhibition of kinase activity upon introduction to a biological system.

The selectivity of a kinase inhibitor is a critical parameter for interpreting experimental results. While a comprehensive, broad-panel kinome scan for Akt1&PKA-IN-1 is not publicly available, inhibitory activity has been quantified against a small number of key kinases.

Quantitative Biochemical Data

The following tables summarize the known in vitro inhibitory activities of Akt1&PKA-IN-1 and a structurally related compound, Akt1&PKA-IN-2. This data is derived from the primary publication describing their discovery[1][2][3].

Table 1: In Vitro IC₅₀ Values for Akt1&PKA-IN-1

| Target Kinase | IC₅₀ (µM) |

| PKAα | 0.03 |

| Akt1 | 0.11 |

| CDK2 | 9.8 |

Table 2: In Vitro IC₅₀ Values for Related Compound Akt1&PKA-IN-2

| Target Kinase | IC₅₀ (µM) |

| Akt1 | 0.007 |

| PKAα | 0.01 |

| CDK2 | 0.69 |

Table 3: Cell-Based Activity of Related Compound Akt1&PKA-IN-2

| Assay Description | Cell Line | IC₅₀ (µM) |

| Inhibition of PRAS40 Phosphorylation | U-87 MG | 0.24 |

Data presented in the tables are sourced from Ashton KS, et al. Bioorg Med Chem Lett. 2011 Sep 15;21(18):5191-6.[1][2][3]

Signaling Pathway Overview

To effectively use Akt1&PKA-IN-1, an understanding of the pathways it modulates is essential. Below are simplified diagrams of the canonical Akt and PKA signaling pathways, indicating the point of inhibition.

Caption: Simplified Akt (PI3K/Akt) signaling pathway showing inhibition by Akt1&PKA-IN-1.

Caption: Canonical PKA (cAMP-dependent) signaling pathway showing inhibition by Akt1&PKA-IN-1.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization will be required based on the specific cell line, reagents, and equipment used.

In Vitro Biochemical Kinase Assay

This protocol is a general method to determine the IC₅₀ of Akt1&PKA-IN-1 against a purified kinase in a biochemical format.

Materials:

-

Purified active Akt1 or PKA kinase

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Substrate peptide (e.g., Crosstide for Akt)

-

ATP (at the Kₘ for the specific kinase, if known)

-

Akt1&PKA-IN-1 (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution series of Akt1&PKA-IN-1 in 100% DMSO. A common starting range is 10 mM down to 1 nM.

-

Prepare Kinase Reaction Mix: In kinase buffer, prepare a master mix containing the purified kinase and its substrate peptide.

-

Set up Assay Plate:

-

Add 1 µL of each inhibitor dilution (and a DMSO-only control) to the wells of the assay plate.

-

Add 24 µL of the kinase/substrate master mix to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

-

Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis:

-

Subtract background luminescence (wells with no kinase).

-

Normalize the data with the high (DMSO control) and low (no enzyme) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro biochemical kinase assay to determine IC₅₀.

Cell-Based Western Blot for Akt Pathway Inhibition

This protocol describes how to assess the inhibitory activity of Akt1&PKA-IN-1 in a cellular context by measuring the phosphorylation of a downstream Akt substrate, such as PRAS40 or GSK3β.

Materials:

-

Cancer cell line (e.g., U-87 MG, MCF-7)

-

Complete cell culture medium

-

Akt1&PKA-IN-1 (dissolved in DMSO)

-

Serum-free medium

-

Growth factor (e.g., IGF-1, EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-PRAS40 (Thr246)

-

Rabbit anti-total Akt

-

Rabbit anti-total PRAS40

-

Mouse anti-β-Actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.

-

Pre-treat cells with various concentrations of Akt1&PKA-IN-1 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the Akt pathway. Include an unstimulated, untreated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-PRAS40) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total PRAS40/Akt and a loading control like β-Actin.

-

Quantify band intensities using densitometry software. The level of inhibition is determined by the decrease in the ratio of phosphorylated protein to total protein.

-

Conclusion

Akt1&PKA-IN-1 is a valuable research tool for the dual inhibition of Akt and PKA signaling. Its utility is defined by its potency against these two key kinases. Researchers should, however, remain mindful of its activity against other kinases, such as CDK2, and acknowledge the absence of a comprehensive public selectivity profile when designing experiments and interpreting data. The protocols and pathway diagrams provided in this guide offer a solid foundation for employing Akt1&PKA-IN-1 to investigate the intricate roles of kinase signaling in cellular physiology and disease.

References

Methodological & Application

Application Notes and Protocols for Akt1&PKA-IN-1 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA, in Western blot experiments. Detailed protocols, data presentation tables, and signaling pathway diagrams are included to facilitate the effective use of this inhibitor in assessing its impact on the Akt and PKA signaling cascades.

Introduction

Akt1&PKA-IN-1 is a small molecule inhibitor that demonstrates potent and selective inhibitory activity against Akt and PKA kinases.[1][2] The PI3K/Akt and PKA signaling pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of these pathways is frequently implicated in various diseases, particularly cancer. Western blotting is a fundamental technique to investigate the phosphorylation status of key proteins within these pathways, thereby providing insights into their activation state.[5][6][7] By employing Akt1&PKA-IN-1 in conjunction with Western blot analysis, researchers can effectively probe the functional consequences of dual Akt and PKA inhibition.

Mechanism of Action

Akt1&PKA-IN-1 functions as a dual inhibitor, targeting the catalytic activity of both Akt and PKA. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are crucial for determining the effective concentration for cell-based assays.

| Target | IC50 |

| PKAα | 0.03 µM |

| Akt | 0.11 µM |

| CDK2 | 9.8 µM |

| Data sourced from MedChemExpress.[1][2] |

The significant selectivity for Akt and PKA over other kinases like CDK2 makes Akt1&PKA-IN-1 a valuable tool for specifically studying these two signaling pathways.

Experimental Protocols

This section outlines a detailed protocol for treating cells with Akt1&PKA-IN-1 and subsequently performing a Western blot to analyze the phosphorylation of downstream targets of Akt and PKA.

Cell Treatment with Akt1&PKA-IN-1

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of Akt1&PKA-IN-1 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, starting with a range based on the IC50 values (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM).

-

Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of Akt1&PKA-IN-1. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Incubation: Incubate the cells for a predetermined period (e.g., 1, 6, 12, or 24 hours) to allow for the inhibitor to exert its effect. The optimal incubation time may vary depending on the cell type and the specific downstream target being investigated.

-

Induction (Optional): To stimulate the Akt or PKA pathway, you can treat the cells with an appropriate agonist (e.g., insulin or forskolin) for a short period (e.g., 15-30 minutes) before harvesting. This can be done in the presence or absence of the inhibitor to assess its inhibitory effect.

Western Blot Protocol

1. Cell Lysis:

- After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8]

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate the lysate on ice for 30 minutes with occasional vortexing.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

- Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay.[8]

3. Sample Preparation:

- Normalize the protein concentration of all samples with lysis buffer.

- Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the protein samples.

- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

4. Gel Electrophoresis:

- Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target proteins.

- Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.

5. Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

6. Blocking:

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. For phospho-specific antibodies, BSA is often recommended to reduce background.[10]

7. Primary Antibody Incubation:

- Dilute the primary antibody in blocking buffer or TBST according to the manufacturer's recommendations.

- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]

8. Washing:

- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

9. Secondary Antibody Incubation:

- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

10. Washing:

- Wash the membrane three times for 10 minutes each with TBST.

11. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.

- Capture the chemiluminescent signal using an imaging system or X-ray film.

12. Stripping and Re-probing (Optional):

- To detect total protein levels as a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

Recommended Antibodies and Dilutions

The following table provides a starting point for antibody selection and dilutions for Western blot analysis of the Akt and PKA pathways. Optimization may be required for specific experimental conditions.

| Antibody Target | Host Species | Supplier (Cat. No.) | Recommended Dilution |

| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology (#4060) | 1:1000 - 1:2000 |

| Total Akt | Rabbit | Cell Signaling Technology (#4691) | 1:1000 |

| Phospho-CREB (Ser133) | Rabbit | Cell Signaling Technology (#9198) | 1:1000 |

| Total CREB | Rabbit | Cell Signaling Technology (#9197) | 1:1000 |

| GAPDH | Rabbit | Cell Signaling Technology (#5174) | 1:1000 |

| β-Actin | Mouse | Cell Signaling Technology (#3700) | 1:1000 |

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the Akt and PKA signaling pathways and the experimental workflow for using Akt1&PKA-IN-1 in a Western blot experiment.

Caption: The Akt Signaling Pathway and the inhibitory action of Akt1&PKA-IN-1.

Caption: The PKA Signaling Pathway and the inhibitory action of Akt1&PKA-IN-1.

Caption: The experimental workflow for Western blot analysis using Akt1&PKA-IN-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genecards.org [genecards.org]

- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Phospho-CREB (Ser133) (87G3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Akt1 & PKA Kinase Assay Using Akt1&PKA-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing kinase assays for Akt1 and Protein Kinase A (PKA) and for evaluating the inhibitory effects of the dual inhibitor, Akt1&PKA-IN-1. It includes methodologies for assay setup, optimization, and data analysis, tailored for researchers in academic and industrial settings.

Introduction

Akt1 (Protein Kinase B alpha) and PKA (cAMP-dependent Protein Kinase) are crucial serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[1][2] Dysregulation of their signaling pathways is implicated in numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][3]

Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and PKA.[4][5] This application note details a protocol for measuring the activity of Akt1 and PKA and for determining the potency of Akt1&PKA-IN-1 using a luminescence-based kinase assay format, which offers high sensitivity and is amenable to high-throughput screening.[6][7]

Signaling Pathway Overview

// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt1 [label="Akt1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hormones [label="Hormones", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PKA [label="PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Downstream [label="Downstream\nSubstrates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Processes [label="Cellular Processes\n(Growth, Survival, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Inhibitor [label="Akt1&PKA-IN-1", fillcolor="#202124", fontcolor="#FFFFFF", shape=diamond];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt1 [label=" P", color="#5F6368"]; Akt1 -> Downstream [color="#5F6368"];

Hormones -> GPCR [color="#5F6368"]; GPCR -> AC [color="#5F6368"]; AC -> cAMP [color="#5F6368"]; cAMP -> PKA [color="#5F6368"]; PKA -> Downstream [color="#5F6368"];

Downstream -> Cell_Processes [color="#5F6368"];

Inhibitor -> Akt1 [arrowhead=tee, color="#EA4335", penwidth=2]; Inhibitor -> PKA [arrowhead=tee, color="#EA4335", penwidth=2]; } enddot Caption: Simplified signaling pathways of Akt1 and PKA.

Assay Principle

The recommended assay is the ADP-Glo™ Kinase Assay, a luminescent-based method that measures the amount of ADP produced during the kinase reaction.[8][9][10] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the kinase activity.[8][10] This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference compared to other formats.[8]

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| Recombinant Human Akt1 | Promega | V1911 |

| Recombinant Human PKA | Promega | V5591 |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| Akt1/PKBα Substrate (CKRPRAASFAE) | SignalChem | P61-58 |

| PKA Substrate (Kemptide, LRRASLG) | Promega | V5601 |

| Akt1&PKA-IN-1 | MedChemExpress | HY-101991 |

| ATP, 10 mM Solution | Promega | V9151 |

| Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT) | - | - |

| DMSO | Sigma-Aldrich | D2650 |

| White, opaque 96-well or 384-well plates | Corning | e.g., 3917 |

| Multichannel pipettes | - | - |

| Plate reader with luminescence detection | - | - |

Experimental Protocols

Reagent Preparation

-

Kinase Buffer: Prepare a stock solution of the kinase buffer as described in the table above.

-

ATP Solution: Thaw the 10 mM ATP stock solution on ice. Dilute to the desired working concentration in kinase buffer.

-

Enzyme Preparation: Thaw recombinant Akt1 and PKA on ice. Dilute each enzyme to its optimal working concentration in kinase buffer immediately before use.

-

Substrate Solution: Prepare stock solutions of Akt1 and PKA substrates in deionized water. Dilute to the desired working concentration in kinase buffer.

-

Inhibitor Dilution: Prepare a stock solution of Akt1&PKA-IN-1 in DMSO. Create a serial dilution series of the inhibitor in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Kinase Assay Workflow